4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is a chemical compound categorized as a piperazine derivative. Piperazine derivatives are recognized for their diverse applications in medicinal chemistry, particularly in the development of central nervous system agents. This specific compound features a unique structure that incorporates both piperidine and piperazinone moieties, enhancing its potential utility in various scientific and industrial applications.
The compound is classified under the broader category of piperazine derivatives, which are known for their pharmacological significance. It is identified by the International Union of Pure and Applied Chemistry name 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one; dihydrochloride, with the molecular formula .
The synthesis of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride typically involves several steps:
In industrial settings, continuous-flow synthesis techniques may be employed to optimize yield and purity. These methods allow for precise control over reaction parameters such as temperature and pressure, facilitating large-scale production while maintaining quality.
The molecular structure of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride can be represented as follows:
This structure reveals a complex arrangement that allows for potential interactions with various biological targets.
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride can participate in various chemical reactions:
These reactions underline the versatility of this compound in synthetic chemistry.
The mechanism of action for 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride is primarily based on its ability to interact with specific receptors in the central nervous system. It may function as an antagonist at dopamine receptors (D2/D3), influencing neurotransmission pathways associated with mood regulation and cognitive functions . Ongoing research aims to elucidate its precise molecular targets and biological effects.
The physical properties of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride include:
Key chemical properties include:
These properties contribute to its suitability for various applications in research and industry .
4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one dihydrochloride has numerous applications across different fields:
Piperidine and piperazine represent privileged heterocyclic scaffolds in medicinal chemistry due to their versatile three-dimensional architectures and favorable physicochemical properties. The piperidine ring (hexahydropyridine) is a saturated six-membered heterocycle containing one nitrogen atom, commonly adopting a chair conformation that positions its substituents in equatorial or axial orientations. This rigidity enables precise spatial placement of pharmacophoric elements, as seen in drugs like the antipsychotic risperidone or the analgesics fentanyl and its derivatives [7]. Piperidine’s basic nitrogen (pKa ~11) facilitates salt formation and ionic interactions with biological targets, particularly in the central nervous system where it enhances blood-brain barrier permeability [5] [7].
Piperazine (1,4-diazacyclohexane) features two nitrogen atoms at positions 1 and 4, conferring distinct electronic properties. The N1 nitrogen typically exhibits higher basicity (pKa 9.8) than N4 (pKa 5.6), allowing selective functionalization and diverse binding modes. This moiety enhances aqueous solubility through hydrogen bonding capacity (donor and acceptor) and improves pharmacokinetic profiles in compounds like the antidepressant trazodone or the antipsychotic aripiprazole [2] [6]. Statistical analyses rank piperazine as the third most utilized N-heterocycle in FDA-approved drugs, reflecting its adaptability across therapeutic areas including oncology, virology, and neurology [6].
Table 1: Comparative Analysis of Piperidine vs. Piperazine Motifs
Structural Feature | Piperidine | Piperazine | Hybrid Advantages |
---|---|---|---|
Ring Saturation | Fully saturated | Fully saturated | Enhanced conformational stability |
Nitrogen Atoms | One (secondary amine) | Two (N1: secondary amine; N4: tertiary amine) | Dual protonation sites for salt formation |
pKa (Ionization) | ~11.0 (basic) | N1: ~9.8; N4: ~5.6 | Tunable solubility across physiological pH |
Hydrogen Bonding Capacity | Donor + Acceptor | Dual Donor/Acceptor capability | Improved target binding and solvation |
Conformational Flexibility | Chair conformation with equatorial preference | Chair/boat interconversion | Adaptive binding to diverse protein pockets |
Representative Drugs | Risperidone, Fentanyl | Aripiprazole, Trimetrexate | Multitarget engagement potential |
The hybrid scaffold 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one integrates these attributes: the piperidine moiety provides hydrophobic volume and chiral centers for stereoselective interactions, while the piperazin-2-one ring introduces a carbonyl group capable of hydrogen bonding and dipole interactions. The ethylene linker between rings balances conformational flexibility with spatial constraint, optimizing complementarity to binding sites. This architecture is particularly valuable in CNS-targeted compounds, where balanced lipophilicity (logP) and polar surface area facilitate blood-brain barrier penetration while maintaining solubility [1] [4].
Neurodegenerative and oncological diseases involve complex pathophysiological networks where single-target inhibition often yields limited efficacy. Hybrid scaffolds like 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one enable simultaneous modulation of mechanistically interconnected targets. The molecule’s piperidine moiety preferentially binds G-protein coupled receptors (GPCRs) and ion channels, while the piperazin-2-one segment interacts with enzymes possessing catalytic dyads or polar active sites [1] [4]. For example:
Table 2: Multitarget Profiles Enabled by Piperidine-Piperazine Hybrids
Therapeutic Area | Target Combinations | Hybrid Structure Contribution | Observed Synergy |
---|---|---|---|
Neurodegeneration | AChE + NMDA receptor | Piperidine: NMDA antagonism; Piperazinone: AChE inhibition | Reduced excitotoxicity & enhanced cholinergic tone |
Oncology | VEGFR-2 + σ2R | Piperidine: σ2R binding; Piperazine linker: VEGFR-2 hinge interaction | Anti-angiogenic + pro-apoptotic effects |
Pain Management | H3R + σ1R | Piperidine: σ1R affinity; Piperazine: H3R antagonism | Enhanced antinociception in vivo models |
Antiviral Therapy | HIV RT + Integrase | Piperidine: integrase inhibition; Piperazinone: RT hydrophobic pocket binding | Dual-phase viral lifecycle suppression |
The dihydrochloride salt form of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one enhances bioavailability by improving aqueous solubility (>50 mg/mL) and crystallinity, facilitating salt bridge formation with aspartate/glutamate residues in target proteins. Molecular dynamics simulations reveal that the ethyl linker between piperidine and piperazin-2-one allows adaptive folding to accommodate divergent binding sites, a critical feature for designing multitarget-directed ligands (MTDLs) against complex diseases [4] [6].
Piperazine derivatives entered pharmacotherapy in the 1950s as anthelmintics (e.g., piperazine citrate for ascariasis), exploiting the ring’s ability to induce parasite paralysis via GABAergic agonism [5]. The introduction of the 2-one modification (piperazin-2-one) in the 1980s marked a strategic shift toward enhanced metabolic stability and target selectivity. By replacing one secondary amine with a carbonyl, chemists reduced basicity while introducing a hydrogen-bond acceptor, expanding applications beyond antiparasitics:
Table 3: Evolution of Piperazin-2-one Derivatives in Drug Discovery
Era | Therapeutic Focus | Structural Innovations | Key Advances |
---|---|---|---|
1950-1970s | Anthelmintics | Unsubstituted piperazine | GABAergic paralysis of nematodes |
1980-1990s | Neuropsychiatry | N1-Arylpiperazin-2-ones | 5-HT1A/σ1R selectivity via carbonyl H-bonding |
2000-2010s | Oncology & Metabolic Disease | 4-Alkyl/arylpiperazin-2-ones | HDAC inhibition & DPP-4 modulation |
2020s | Multitarget Hybrids | Piperidine-ethyl-piperazin-2-one + dihydrochloride salt | Enhanced CNS permeability & target engagement |
The dihydrochloride salt of 4-(2-(Piperidin-3-yl)ethyl)piperazin-2-one represents a contemporary refinement addressing earlier limitations. Unmodified piperazines suffered from rapid N-dealkylation and oxidation, reducing half-lives. The 2-one modification sterically shields the adjacent nitrogen from metabolic attack, while the dihydrochloride salt enhances crystallinity and shelf stability. Pharmacokinetic studies of analogs show 2-3× higher AUC0–24h compared to non-carbonyl counterparts due to reduced first-pass metabolism and improved solubility [5] [8]. Current research focuses on leveraging this scaffold for Alzheimer’s disease (targeting AChE and BACE1) and oncology (σ2R-mediated apoptosis), where its bivalent binding capability addresses multifactorial pathologies [3] [4].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3